4-Methylthiane-3,5-dione
Description
4-Methylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a methyl group and two ketone (dione) groups at positions 3 and 3. Diones, particularly those in heterocyclic systems, are known for diverse applications, including antiviral, enzyme inhibitory, and pesticidal activities .
Properties
CAS No. |
61363-53-9 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
4-methylthiane-3,5-dione |
InChI |
InChI=1S/C6H8O2S/c1-4-5(7)2-9-3-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
HJKPKJUBEOHVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CSCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Group Analysis
- Diketopiperazines (e.g., compounds 1–10 in ): These piperazine-2,5-diones exhibit antiviral activity against H1N1, with IC₅₀ values as low as 6.8 μM for albonoursin . Substituents like benzylidene or hydroxy groups enhance bioactivity, suggesting that 4-Methylthiane-3,5-dione’s sulfur-containing ring might similarly influence target binding.
- 4-Substituted Piperidinediones (): Compounds such as 4g (4-phenyl) and 4j (4-methyl-4-phenyl) demonstrate high thermal stability (melting points up to 318°C) due to rigid piperidine cores and cyano groups. The methyl substituent in 4j may sterically hinder reactivity, a factor relevant to 4-Methylthiane-3,5-dione’s stability .
- β-Diketones () : Curcumin analogs like tetrahydrocurcumin (THC) rely on the β-diketone moiety for DNMT1 inhibition. However, rapid metabolism limits their utility. The cyclic thiane backbone of 4-Methylthiane-3,5-dione could offer metabolic stability compared to linear analogs .
Physicochemical Properties
- Melting Points : Cyclic diones (e.g., piperidinediones in ) exhibit higher melting points (245–318°C) than acyclic analogs like 4-Methylheptane-3,5-dione, which is liquid at room temperature. The sulfur atom in 4-Methylthiane-3,5-dione may lower symmetry and reduce melting points compared to oxygen-containing analogs .
- Solubility : Diketopiperazines with polar substituents (e.g., hydroxybenzylidene in compound 3) show moderate aqueous solubility, whereas aryl-substituted piperidinediones () are likely lipophilic. 4-Methylthiane-3,5-dione’s solubility profile may align with sulfur’s moderate polarity .
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